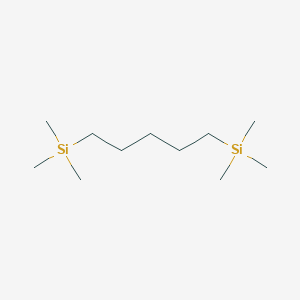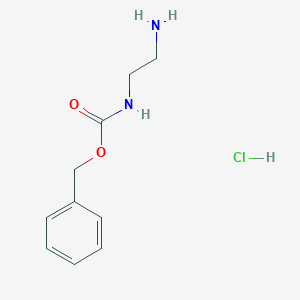
Benzyl N-(2-aminoethyl)carbamate hydrochloride
Descripción general
Descripción
N-(Benzyloxycarbonyl)ethylenediamine Hydrochloride is a reagent used to synthesize new opioid ligand as an analgesics with mixed agonist and antagonist properties to induce tolerance and dependence.
Aplicaciones Científicas De Investigación
Photolabile Structures : Benzyl N-nitrosocarbamates, structurally related to Benzyl N-(2-aminoethyl)carbamate hydrochloride, are synthesized for potential use as photolabile structures. These compounds can serve as controlled-release agents for alkylating or crosslinking agents (Venkata, Shamo, & Benin, 2009).
Aminohalogenation Reactions : In the field of organic synthesis, a combination of benzyl carbamate and N-chlorosuccinimide has been developed as an efficient system for the aminohalogenation of β-nitrostyrenes, which is catalyzed by potassium carbonate. This method is significant for its high efficiency and shortened reaction time (Ji et al., 2011).
Mechanochemical Synthesis of Carbamates : The mechanochemical preparation of carbamates using 1,1′-Carbonyldiimidazole (CDI) as an eco-friendly acylation agent highlights an innovative, sustainable method for synthesizing carbamates, including those derived from benzyl carbamate (Lanzillotto et al., 2015).
Synthesis of Phosphinopeptide Derivatives : Benzyl carbamate is used in the synthesis of phenyl 1-aryl methylphosphinic chloride, leading to the production of phosphinopeptide derivatives. This highlights its role in the synthesis of complex organic molecules (Dai & Chen, 1997).
Oligodeoxyribonucleotide Synthesis : In the field of molecular biology, benzyl carbamates have been used to block nucleosides in the synthesis of oligodeoxyribonucleotides. This method is crucial for protecting certain groups during the synthetic process and ensuring the integrity of the final oligomer (Watkins, Kiely, & Rapoport, 1982).
Carbonic Anhydrase Inhibition : A study on sulfamoyl carbamates and sulfamide derivatives, synthesized from benzyl amines, explored their inhibitory effects on carbonic anhydrase enzymes. This research is significant for understanding the biochemical interactions and potential therapeutic applications of these compounds (Göksu et al., 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is used as a reagent in the synthesis of new opioid ligands .
Mode of Action
As a reagent, it likely interacts with other compounds to form new opioid ligands .
Biochemical Pathways
Given its use in the synthesis of opioid ligands, it may be involved in pathways related to pain perception and response .
Pharmacokinetics
As a reagent used in synthesis, its bioavailability would depend on the specific context of its use .
Result of Action
As a reagent in the synthesis of opioid ligands, its action could potentially contribute to the analgesic effects of these ligands .
Action Environment
As a reagent, its effectiveness and stability would likely be influenced by factors such as temperature, ph, and the presence of other compounds .
Análisis Bioquímico
Biochemical Properties
Benzyl N-(2-aminoethyl)carbamate hydrochloride plays a significant role in various biochemical reactions. It is often used as a protecting group for amines in peptide synthesis, where it interacts with enzymes and proteins involved in the synthesis process. The compound forms stable carbamate linkages with amino groups, protecting them from unwanted reactions during the synthesis . Additionally, this compound can interact with biomolecules such as nucleophiles, facilitating the formation of desired products in biochemical reactions.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways by modulating the activity of specific enzymes and receptors. This compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For instance, this compound may enhance or inhibit the expression of certain genes, thereby influencing cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, either inhibiting or activating their activity. For example, it may act as an enzyme inhibitor by forming a stable complex with the enzyme’s active site, preventing substrate binding and subsequent catalysis. Alternatively, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or acidic pH . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range elicits a significant biological response, while doses outside this range may have minimal or no effect.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For instance, the compound may undergo hydrolysis by specific enzymes, leading to the release of its constituent molecules . These metabolic reactions can affect the overall metabolic flux and levels of metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, this compound may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins, influencing gene expression and cellular processes.
Propiedades
IUPAC Name |
benzyl N-(2-aminoethyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLKQXIAPAAIEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507811 | |
| Record name | Benzyl (2-aminoethyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18807-71-1 | |
| Record name | Benzyl (2-aminoethyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl N-(2-aminoethyl)carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

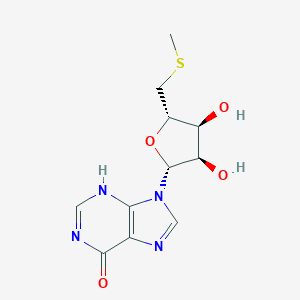
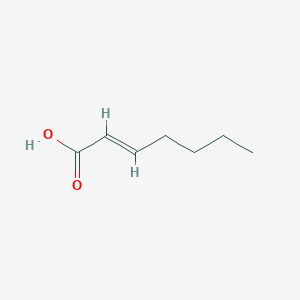
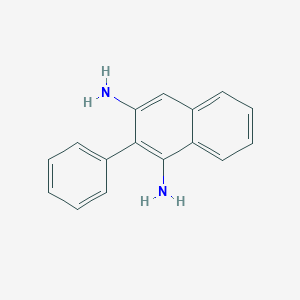
![4-[2-(Trichlorosilyl)ethyl]pyridine](/img/structure/B100377.png)
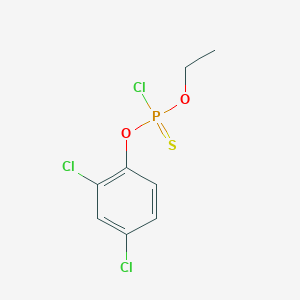
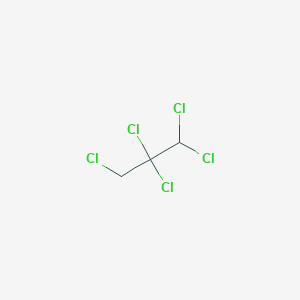
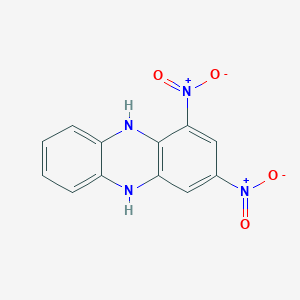
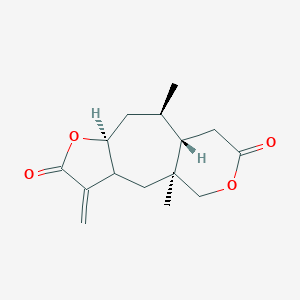
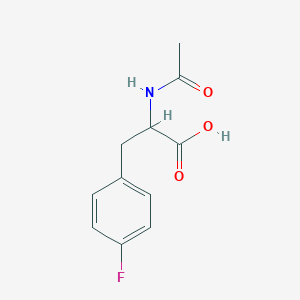
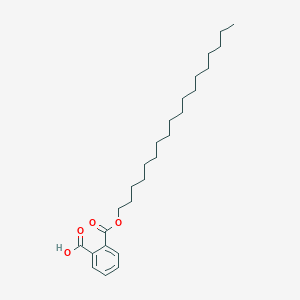

![9,10-Anthracenedione, 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy-](/img/structure/B100396.png)
